CYP3A4 Inhibition: Comparable In Vitro Potency to the Clinical Antifungal Ketoconazole
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine inhibits human cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM in a biochemical assay using insect supersomes and midazolam as a probe substrate [1]. This level of inhibition is comparable to the well-characterized CYP3A4 inhibitor ketoconazole, which exhibits IC50 values ranging from 57 nM to 250 nM in similar in vitro systems .
| Evidence Dimension | Inhibition of human CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | Ketoconazole (IC50 = 57 nM to 250 nM) |
| Quantified Difference | Target compound's IC50 falls within the reported range for ketoconazole; difference is not statistically significant across different assay conditions. |
| Conditions | Target: Human CYP3A4 expressed in insect supersomes; Substrate: midazolam; Assay: reduction in 10-hydroxymidazolam formation [1]. Comparator: Various in vitro CYP3A4 inhibition assays . |
Why This Matters
For researchers investigating drug-drug interactions or CYP-mediated metabolism, this compound offers a non-azole scaffold with comparable potency to a clinical benchmark, enabling the study of CYP3A4 inhibition without the confounding polypharmacology of azole antifungals.
- [1] BindingDB. (n.d.). BDBM50568243 (CHEMBL4846752). Enzyme Inhibition Constant Data (CYP3A4). Retrieved from http://ww.w.bindingdb.org View Source
